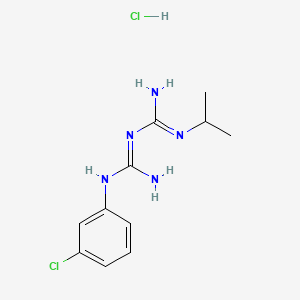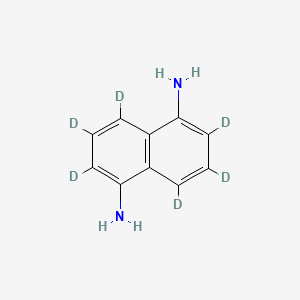
rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is a derivative of Venlafaxine, a well-known antidepressant. This compound is likely used in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” typically involves multiple steps, starting from commercially available precursors. The process may include:
N-Demethylation: Removing methyl groups from the nitrogen atoms of Venlafaxine.
Hydroxylation: Introducing a hydroxyl group to the phenethyl moiety.
Deuteration: Incorporating deuterium atoms (d11) to study the compound’s behavior in biological systems.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl group.
Reduction: Reduction reactions could occur at the nitrogen atoms.
Substitution: Various substitution reactions might be used to modify the phenethyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, they would include various hydroxylated, demethylated, and deuterated derivatives.
Applications De Recherche Scientifique
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is used in various scientific research applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Venlafaxine and its metabolites.
Pharmacodynamic Studies: To study the effects of the compound on biological systems.
Biological Research: Investigating the compound’s interaction with neurotransmitter systems.
Medical Research: Exploring its potential therapeutic effects and side effects.
Mécanisme D'action
The mechanism of action of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound’s deuterated form allows for detailed studies using mass spectrometry and other analytical techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: A major active metabolite of Venlafaxine.
N-Didesmethyl Venlafaxine: Another metabolite with similar properties.
Uniqueness
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms (d11) provides a distinct advantage in tracing and analyzing the compound in biological systems.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-AQUQGOPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)


![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)

![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)




